molecular formula C10H8F3IOS B14051144 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14051144
Molekulargewicht: 360.14 g/mol
InChI-Schlüssel: ZRLZCWQWNGKTET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Analyse Chemischer Reaktionen

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-Iodo-5-(trifluoromethyl)phenyl)propan-2-one: This compound lacks the thio group, which affects its chemical reactivity and biological activity.

    1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromine atom instead of iodine results in different reactivity and binding properties.

    1-(3-Iodo-5-(trifluoromethylthio)phenyl)ethan-2-one: The shorter carbon chain in this compound influences its physical and chemical properties.

Eigenschaften

Molekularformel

C10H8F3IOS

Molekulargewicht

360.14 g/mol

IUPAC-Name

1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)2-7-3-8(14)5-9(4-7)16-10(11,12)13/h3-5H,2H2,1H3

InChI-Schlüssel

ZRLZCWQWNGKTET-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)I)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.